molecular formula C5H9I B1588580 5-Iodo-1-pentene CAS No. 7766-48-5

5-Iodo-1-pentene

Cat. No. B1588580
CAS RN: 7766-48-5
M. Wt: 196.03 g/mol
InChI Key: GTEUBQCAVFVWBL-UHFFFAOYSA-N
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Description

5-Iodo-1-pentene is an organic compound with the molecular formula C5H9I . It is a liquid at room temperature and has a molecular weight of 196.03 . It is typically stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .


Molecular Structure Analysis

The molecular structure of 5-Iodo-1-pentene consists of a five-carbon chain (pentene) with an iodine atom attached to the fifth carbon . The InChI code for 5-Iodo-1-pentene is 1S/C5H9I/c1-2-3-4-5-6/h2H,1,3-5H2 .


Physical And Chemical Properties Analysis

5-Iodo-1-pentene is a liquid at room temperature . It has a molecular weight of 196.03 .

Scientific Research Applications

Selective Isomerization

Selective isomerization of 1-pentene, including compounds like 5-iodo-1-pentene, can be catalyzed by specific metal complexes. Studies have explored the mechanisms and efficiency of these processes, highlighting the role of various catalysts in influencing the isomerization reactions (Kanai et al., 1980).

Radical Cyclization

The treatment of 5-iodo-1-pentene derivatives leads to the formation of complex molecular structures, such as cyclobutanes. This process is driven by the stability of intermediary radicals in the presence of certain substituent groups (Ogura et al., 1992).

Synthesis of Radiochemicals

5-Iodo-1-pentene derivatives are used in the synthesis of radiochemically labeled compounds. These compounds are important in various scientific and medical applications, particularly in tracer studies and imaging techniques (Otto & Zanten, 2010).

Electrophilic Cyclization

Electrophile-induced cyclization of pentene derivatives, including those with iodo substituents, leads to the formation of tetrahydrofuran derivatives. These reactions are dependent on the nature of the electrophile and the protecting groups used in the process (Bravo & Castillón, 2001).

Cerebral Perfusion Agents

Certain iodo-pentene derivatives have been studied as potential cerebral perfusion agents. These compounds demonstrate significant uptake in the brain, suggesting their potential in diagnostic imaging and treatment of neurological conditions (Srivastava et al., 1983).

Hydroisomerization Catalysis

5-Iodo-1-pentene is involved in hydroisomerization reactions catalyzed by certain metal complexes. These reactions are significant in the field of industrial chemistry, where they are used to produce various hydrocarbon structures (Bond & Hillyard, 1968).

Safety And Hazards

5-Iodo-1-pentene is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment .

properties

IUPAC Name

5-iodopent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c1-2-3-4-5-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEUBQCAVFVWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450851
Record name 5-IODO-1-PENTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-pentene

CAS RN

7766-48-5
Record name 5-IODO-1-PENTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodopent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
L Kaplan - The Journal of Organic Chemistry, 1967 - ACS Publications
Trace PhC02 (CH2) 3CH= CH2 Trace Trace By “trace” we mean an amount which corresponds to less than 10% of the lowest yield reported in this table. reaction. In addition, there is a …
Number of citations: 8 pubs.acs.org
BL Kedrowski, RW Hoppe - The Journal of Organic Chemistry, 2008 - ACS Publications
… Ortho-lithiation of 4-methylanisole and alkylation with 5-iodo-1-pentene, followed by intramolecular Friedel−Crafts alkylation, gave 5-methoxy-1,8-dimethyltetralin. This compound was …
Number of citations: 19 pubs.acs.org
SSP Chou, CM Lee - Journal of the Chinese Chemical Society, 1991 - Wiley Online Library
… The results inTable 1 showed that when a less reactive e1ectrophile such as 5-iodo-1-pentene or 6-iodo-1hexene was used, a mixture of regioisomers 3 and 4 was invariably obtained. …
Number of citations: 6 onlinelibrary.wiley.com
PC Srivastava, FF Knapp Jr… - Journal of heterocyclic …, 1988 - Wiley Online Library
… Acetylation of 4‐(β‐aminoethylpyridine) with acetic anhydride followed by condensation with E‐1‐borono‐5‐iodo‐1‐pentene (7) gave 1‐(E‐1‐borono‐1‐penten‐5‐yl)‐4‐(β‐N‐…
Number of citations: 4 onlinelibrary.wiley.com
SD Rychnovsky, LR Takaoka - Angewandte Chemie, 2003 - Wiley Online Library
… Alkylation with 5-iodo-1-pentene produced the cyclization precursor 3. In each of the alkylations of 2 reported herein, the selectivity was >99:1 in favor of the axial nitrile. Addition of 3 to …
Number of citations: 40 onlinelibrary.wiley.com
LS Boffa, BM Novak - Chemical reviews, 2000 - ACS Publications
… Clark and Powell prepared homopolymers of 4-iodo-1-butene, 5-iodo-1-pentene, and 11-chloro-, 11-bromo-, and 11-iodo-1-undecene using TiCl 3 /AlEt 2 Cl in hydrocarbon solvents at …
Number of citations: 095 pubs.acs.org
J Kagan - The Journal of Organic Chemistry, 1967 - ACS Publications
Trace PhC02 (CH2) 3CH= CH2 Trace Trace By “trace” we mean an amount which corresponds to less than 10% of the lowest yield reported in this table. reaction. In addition, there is a …
Number of citations: 38 pubs.acs.org
O Itsenko, B Långström - The Journal of Organic Chemistry, 2005 - ACS Publications
… The carboxylation of 5-iodo-1-pentene (Table 6, entry 7) gave a complex mixture of labeled products. The carboxylation of 4-(3-iodopropyl)phenol resulted in very low yields (Table 6, …
Number of citations: 50 pubs.acs.org
WF Bailey, NM Wachter-Jurcsak… - The Journal of …, 1996 - ACS Publications
… mmol) of 2-bromo-5-iodo-1-pentene. The mixture was heated at … ) of 2-bromo-5-iodo-1-pentene. The mixture was heated at … ) of 2-bromo-5-iodo-1-pentene. The mixture was then heated …
Number of citations: 54 pubs.acs.org
BB Snider, NA Hawryluk - Organic letters, 2001 - ACS Publications
… 4-Pentenyllithium, prepared by halogen−metal exchange 7 of 5-iodo-1-pentene (10) 8 with 2 equiv of t-BuLi in THF at −78 C, was added to 2-isopropylacrolein 9 to afford 89% of allylic …
Number of citations: 75 pubs.acs.org

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